BENGHE Foundational & Exploratory

Check Availability & Pricing

Investigating the neuropharmacology of
Padsevonil

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823

An In-Depth Technical Guide on the Neuropharmacology of Padsevonil

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Padsevonil (developmental code name UCB-0942) is a novel, rationally designed antiseizure
medication (ASM) candidate.[1][2] It was developed as a first-in-class single molecular entity
intended to interact with both presynaptic and postsynaptic targets to achieve superior
anticonvulsant activity, particularly for patients with drug-resistant epilepsy.[2][3][4] Its unique
mechanism involves high-affinity binding to synaptic vesicle glycoprotein 2 (SV2) and low-to-
moderate affinity binding to the benzodiazepine site of the y-aminobutyric acid type A (GABAA)
receptor, where it acts as a partial agonist.[1][3][5] Preclinical studies and early-phase clinical
trials demonstrated a promising efficacy and tolerability profile.[1][6] However, subsequent
large-scale pivotal trials failed to meet their primary efficacy endpoints, leading to the
discontinuation of its clinical development in 2020.[7] This guide provides a comprehensive
overview of the neuropharmacology of Padsevonil, detailing its mechanism of action,
quantitative pharmacodynamic data, and the experimental protocols used in its
characterization.

Dual Mechanism of Action

Padsevonil was engineered to modulate both excitatory and inhibitory neurotransmission
through two distinct molecular targets.[3][6]
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Presynaptic Target: Synaptic Vesicle Glycoprotein 2
(SV2)

Padsevonil is a high-affinity ligand for the synaptic vesicle glycoprotein 2 (SV2).[8] Unlike its
predecessors levetiracetam and brivaracetam, which are selective for the SV2A isoform,
Padsevonil binds with high affinity to all three known isoforms: SV2A, SV2B, and SV2C.[5][9]
The SV2 proteins are integral to synaptic vesicles and are thought to modulate
neurotransmitter release, although the precise mechanism by which SV2A ligands exert their
antiseizure effect is not fully understood.[1][10] The binding of Padsevonil to SV2Ais
characterized by significantly slower binding kinetics compared to levetiracetam and
brivaracetam, with a dissociation half-life of approximately 30 minutes.[5][11]

Postsynaptic Target: GABAA Receptor

Postsynaptically, Padsevonil acts as a positive allosteric modulator and partial agonist at the
benzodiazepine (BZD) binding site of the GABAA receptor.[3][8][12] This binding potentiates
the inhibitory effect of GABA, the primary inhibitory neurotransmitter in the central nervous
system.[3] By acting as a partial agonist, Padsevonil was designed to provide therapeutic
benefits while potentially reducing the risk of tolerance and side effects commonly associated
with full benzodiazepine agonists.[1][3] Its affinity for the BZD site is intentionally low-to-
moderate.[1][5]
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Caption: Dual mechanism of Padsevonil at the synapse.
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Quantitative Pharmacodynamics

The interactions of Padsevonil with its targets have been quantified through various in vitro
and in vivo studies.

Receptor Binding Affinities

Radioligand displacement assays were used to determine the binding affinity (expressed as
pKi, the negative logarithm of the inhibition constant, Ki) of Padsevonil and comparator
compounds for SV2 and GABAA receptors.

Compound Target Affinity (pKi) Reference(s)
Padsevonil SV2A 8.5 [3151191111]
SV2B 7.9 [3151191[11]

sSv2C 8.5 21519112 1]

GABAA (a1p2y2) 6.4 [3][11][13]

Levetiracetam SV2A 5.2 [5][9][11]
Brivaracetam SV2A 6.6 [5]191[11]

Table 1: In Vitro Binding Affinities of Padsevonil and Comparators.

Functional Activity at GABAA Receptors

Electrophysiological studies quantified Padsevonil's functional effects on GABAA receptors,
confirming its role as a positive allosteric modulator with a partial agonist profile.
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Parameter Receptor Subtype Value Reference(s)
Potentiation of GABA
human alp2y2 167% [3][14]
response
EC50 human alf2y2 138 nM [3][8]1[14]
Native (rat cortical
208 nM [31[81[14]
neurons)
al-containing 295 nM [31[14]
a5-containing 281 nM [3][14]
02-containing 1737 nM [31[14]
o3-containing 2089 nM [3][14]
Relative Efficacy vs. Zolpidem (al1B2y2) 41% [3][14]
vs. Chlordiazepoxide
60% [14]
(a1p2y2)
vs. Chlordiazepoxide
26% [14]

(02B2y2)

Table 2: Functional Activity of Padsevonil at GABA, Receptors.

In Vivo Target Occupancy

In vivo studies in both mice and humans confirmed that Padsevonil engages its targets in a

dose-dependent manner, with high SV2A occupancy achieved at lower doses and GABAA

receptor occupancy occurring at higher doses.[3][5]
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Species Target Parameter Value Reference(s)
Mouse SV2A ED50 0.2 mg/kg [31051[11]
GABAA (BZD

o) ED50 36 mg/kg [315][11]
site

>90% (at >100

Human SV2A Occupancy ] [1][15][16]
mg bid)
GABAA (BZD ~13.4% (at 400
] Occupancy ] [1][15]
site) mg bid)

Table 3: In Vivo Target Occupancy of Padsevonil.

Experimental Protocols

The characterization of Padsevonil's neuropharmacology relied on established and rigorous
experimental methodologies.

In Vitro Radioligand Binding Assays

These assays quantify the affinity of a drug for its target receptor.

e Objective: To determine the inhibition constant (Ki) of Padsevonil for SV2 isoforms and
GABAA receptor subtypes.

» Methodology:

o Membrane Preparation: Recombinant human SV2A, SV2B, and SV2C proteins were
expressed in HEK 293 cells, and rat GABAA receptor subunits were expressed in COS-7
cells. Cell membranes containing the target receptors were then prepared and isolated.
[13]

o Binding Reaction: Membranes were incubated with a specific radioligand (e.g., [3H]JUCB-
30889 for SV2A, [3H]Flumazenil for the BZD site) and varying concentrations of the
unlabeled test compound (Padsevonil).
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o Separation: The reaction mixture was filtered to separate the receptor-bound radioligand
from the unbound radioligand.

o Quantification: The radioactivity retained on the filter, representing the bound radioligand,
was measured using liquid scintillation counting.

o Data Analysis: The data were used to generate a competition curve, from which the 1C50
(concentration of the drug that inhibits 50% of specific radioligand binding) was
determined. The Ki was then calculated from the IC50 using the Cheng-Prusoff equation.
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Caption: Workflow for a typical radioligand displacement assay.
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Electrophysiological Assays

These methods measure the functional consequences of drug-receptor interaction on ion
channel activity.

» Objective: To characterize Padsevonil as a modulator of GABAA receptor function and
determine its potency (EC50) and efficacy.

o Methodology (Patch Clamp):

o Cell Culture: A cell line (e.g., CHO-K1) stably expressing recombinant human GABAA
receptors (e.g., alp2y2) or primary cortical neurons with native receptors were cultured.[3]
[14]

o Recording: A glass micropipette formed a high-resistance seal with the membrane of a
single cell (whole-cell configuration). The membrane potential was clamped at a set
voltage.

o Drug Application: The endogenous agonist GABA was applied at a low concentration (e.g.,
EC20, a concentration that produces 20% of the maximal response) to elicit a baseline
chloride current (IGABA).[3]

o Modulation: Padsevonil was then co-administered with GABA at various concentrations.
The potentiation of the GABA-induced chloride current was recorded.[3]

o Data Analysis: The potentiation of IGABA was plotted against the concentration of
Padsevonil to determine the EC50 and maximal efficacy relative to a reference agonist
like zolpidem.[3]

o Methodology (Two-Electrode Voltage Clamp - TEVC): This technique was used to assess
subtype selectivity by expressing different combinations of GABAA receptor subunits in
Xenopus oocytes.[3][14]
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Caption: Experimental workflow for patch-clamp electrophysiology.

In Vivo Receptor Occupancy via PET Imaging

+ Objective: To quantify the percentage of target receptors occupied by Padsevonil in the
living human brain at clinically relevant doses.

¢ Methodology:
o Subject Recruitment: Healthy volunteers were enrolled in the studies.[1][15]

o Baseline Scan: A baseline Positron Emission Tomography (PET) scan was performed after
injection of a specific radiotracer ([11C]JUCB-J for SV2A or [11C]flumazenil for GABAA) to
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measure baseline receptor density.[15]

o Drug Administration: Subjects received single or multiple doses of Padsevonil.[15]

o Post-Dose Scan: PET scans were repeated at various time points after drug
administration. Padsevonil displaces the radiotracer from the target, leading to a
reduction in the PET signal.

o Pharmacokinetic Sampling: Blood samples were collected to measure plasma
concentrations of Padsevonil.[15]

o Data Analysis: The reduction in the PET signal post-dose compared to baseline was used
to calculate the percentage of receptor occupancy (RO). RO data were then correlated
with plasma drug concentrations to establish an exposure-occupancy relationship.

Conclusion

Padsevonil represents a landmark in rational drug design for epilepsy, embodying a
hypothesis-driven approach to creating a dual-target ASM. Its neuropharmacological profile is
unique, characterized by high-affinity, slow-dissociation binding to all three SV2 isoforms and
partial agonism at the GABAA receptor's benzodiazepine site.[5][9][12] This profile was
confirmed through extensive in vitro and in vivo studies, which demonstrated target
engagement in a manner consistent with its design—achieving high presynaptic SV2A
occupancy and lower, transient postsynaptic GABAA modulation at therapeutic doses.[1][16]
Although Padsevonil's clinical development was ultimately halted due to a lack of sufficient
efficacy in Phase 3 trials, its journey from concept to clinic provides invaluable insights into the
complexities of translating a compelling pharmacological mechanism into clinical benefit for
drug-resistant epilepsy.[7] The data and methodologies detailed in this guide underscore the
scientific rigor behind its development and serve as a critical reference for future research in
neuropharmacology and ASM discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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